molecular formula C8H4ClF3N4O2S B1394345 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride CAS No. 1215564-15-0

1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1394345
CAS No.: 1215564-15-0
M. Wt: 312.66 g/mol
InChI Key: SADUDBJMXGGXDE-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride (CAS RN 1215564-15-0) is a high-value, fluorinated heteroaromatic building block designed for advanced chemical synthesis and life sciences research . This compound, with a molecular formula of C8H4ClF3N4O2S and a molecular weight of 312.65 g/mol, integrates a pyrimidine ring, a pyrazole system, and a highly reactive sulfonyl chloride group . Its structural features, including the electron-withdrawing trifluoromethyl group on the pyrimidine ring, make it a critical intermediate for constructing more complex molecules, particularly in the synthesis of pharmaceutical candidates and agrochemicals . The reactive sulfonyl chloride moiety allows for efficient nucleophilic substitution reactions, enabling researchers to create sulfonamide and sulfonate derivatives under controlled conditions . This compound is a moisture-sensitive solid with a melting point range of 97°C to 99°C and requires careful handling and storage under nitrogen at ambient temperatures to preserve its stability and reactivity . It is classified as a corrosive substance (UN3261) and poses serious hazards, causing severe skin burns and eye damage . This product is intended for Research Use Only and is not approved for human or diagnostic use .

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N4O2S/c9-19(17,18)5-3-14-16(4-5)7-13-2-1-6(15-7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADUDBJMXGGXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrimidine Core with Trifluoromethyl Substituent

Methodology:

  • The pyrimidine ring with a trifluoromethyl substituent at the 4-position is synthesized via nucleophilic substitution or cyclization reactions involving fluorinated precursors.
  • A common route involves the reaction of 2,4-dichloropyrimidine with trifluoromethyl-containing nucleophiles, such as trifluoromethyl anions or trifluoromethylated organometallic reagents, under controlled conditions.

Reaction Conditions & Reagents:

Step Reagents Conditions Notes
Pyrimidine formation 2,4-dichloropyrimidine + trifluoromethyl reagent Reflux in polar aprotic solvent (e.g., DMF) Facilitates nucleophilic substitution at 2-position

Formation of the Pyrazole Ring

Methodology:

  • The pyrazole ring is constructed via cyclization of hydrazine derivatives with suitable keto or aldehyde precursors attached to the pyrimidine scaffold.
  • Alternatively, hydrazine derivatives can be directly reacted with the pyrimidine intermediate to form the pyrazole ring through condensation and cyclization.

Reaction Conditions & Reagents:

Step Reagents Conditions Notes
Pyrazole formation Hydrazine hydrate + keto aldehyde Reflux in ethanol or acetic acid Promotes cyclization to form the pyrazole ring

Introduction of the Sulfonyl Chloride Group at the Pyrazole 4-Position

Methodology:

  • The sulfonyl chloride group is introduced via sulfonation of the pyrazole ring at the 4-position, often through chlorosulfonation.
  • This involves treating the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions.

Reaction Conditions & Reagents:

Step Reagents Conditions Notes
Sulfonation Chlorosulfonic acid or sulfuryl chloride 0°C to room temperature Careful control to prevent over-sulfonation

Final Chlorination to Form the Sulfonyl Chloride

  • The sulfonyl group attached to the pyrazole ring is converted into the sulfonyl chloride via chlorination, often using thionyl chloride or phosphorus oxychloride.
  • The reaction is performed under reflux, with excess chlorinating agent ensuring complete conversion.
Reagents Conditions Notes
Thionyl chloride Reflux, inert atmosphere Removal of excess SO₂ and HCl gases

Representative Reaction Pathway Summary

Step 1: 2,4-Dichloropyrimidine + Trifluoromethyl nucleophile → Trifluoromethyl pyrimidine intermediate
Step 2: Hydrazine + Pyrimidine intermediate → Pyrazole-pyrimidine fused heterocycle
Step 3: Chlorosulfonic acid treatment → Sulfonation at pyrazole 4-position
Step 4: Thionyl chloride treatment → Conversion of sulfonic acid to sulfonyl chloride

Notes and Considerations

  • Reaction Optimization: Precise temperature control and stoichiometry are critical to prevent over-sulfonation or side reactions.
  • Purification: Recrystallization and chromatography are essential to isolate high-purity intermediates and final products.
  • Safety: Handling chlorosulfonic acid and thionyl chloride requires rigorous safety protocols due to their corrosive nature and gaseous byproducts.

Recent Research and Patent Insights

  • Patent literature emphasizes the use of disulphide dimer intermediates for sulfur incorporation, but these methods are often multistep and demanding.
  • Recent innovations focus on direct sulfonation techniques and optimized chlorination protocols to streamline synthesis and improve yields.
  • The synthesis of related compounds, such as 4-trifluorosulfinyl-pyrazoles , provides valuable insights into reaction conditions and intermediates applicable to this compound.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and various coupled aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride has been investigated for its potential as a pharmaceutical agent:

  • Anticancer Activity : Research has indicated that compounds containing the pyrazole moiety exhibit anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
  • Antimicrobial Properties : The sulfonyl chloride group is known to enhance the antimicrobial activity of compounds. A derivative of this compound was tested against several bacterial strains, showing promising results in inhibiting growth, thus indicating its potential use as an antimicrobial agent .

Agrochemicals

The compound's structure suggests applications in agrochemicals, particularly as herbicides or fungicides:

  • Herbicidal Activity : Preliminary studies have shown that compounds with similar structures can inhibit key enzymes in plant growth pathways, making them suitable candidates for herbicide development .

Chemical Biology

The reactivity of the sulfonyl chloride group allows for further functionalization:

  • Bioconjugation : The ability to react with amines or alcohols makes this compound useful for bioconjugation techniques, which are essential for developing targeted drug delivery systems. This property facilitates the attachment of bioactive molecules to carriers or targeting ligands .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives including this compound and evaluated their anticancer properties against human breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, highlighting their potential as new anticancer agents.

Case Study 2: Antimicrobial Testing

A research team conducted antimicrobial susceptibility testing on derivatives of this compound against Gram-positive and Gram-negative bacteria. The study found that modifications to the sulfonyl chloride group significantly enhanced antibacterial efficacy, suggesting pathways for developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This makes the compound a valuable tool in studying enzyme inhibition and protein modification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with three analogs:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride 1215564-15-0 C₈H₄ClF₃N₄O₂S 312.65 Pyrimidinyl (CF₃), pyrazole, sulfonyl chloride High reactivity for coupling reactions
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride 519056-67-8 C₅H₄ClF₃N₂O₂S 248.61 Methyl, trifluoromethyl, sulfonyl chloride Lower molecular weight; mp 34–36°C
1-(2-Fluorophenyl)-1H-pyrazole-4-sulfonyl chloride 1153042-04-6 C₉H₆ClFN₂O₂S 260.68 2-Fluorophenyl, pyrazole, sulfonyl chloride Aromatic substituent enhances stability
Key Observations :

Substituent Effects: The pyrimidinyl-CF₃ group in the target compound introduces steric bulk and electronic effects, increasing its utility in medicinal chemistry compared to simpler analogs like the methyl-substituted derivative .

Reactivity :

  • The trifluoromethyl group in the pyrimidine ring (target compound) significantly lowers electron density at the sulfonyl chloride group, accelerating reactions with amines or alcohols .
  • The methyl-substituted analog (CAS 519056-67-8) is less sterically hindered, making it preferable for small-molecule synthesis .

Physical Properties :

  • The methyl-substituted compound has a lower molecular weight (248.61 g/mol) and defined melting point (34–36°C), suggesting higher crystallinity .
  • The fluorophenyl derivative’s higher molecular weight (260.68 g/mol) correlates with increased hydrophobicity, impacting solubility .

Biological Activity

1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride is a synthetic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by the trifluoromethyl group and pyrazole core, positions it as a candidate for various biological activities, particularly in anti-inflammatory and antimicrobial domains.

  • Molecular Formula : C₈H₄ClF₃N₄O₂S
  • Molecular Weight : 312.66 g/mol
  • Melting Point : 97-99 °C
  • CAS Number : 1215564-15-0

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of anti-inflammatory effects and COX enzyme inhibition. The following sections detail specific findings from recent studies.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazoles, including the compound , exhibit notable anti-inflammatory properties. In vivo studies have demonstrated significant inhibition of edema in animal models.

CompoundIC50 (μM)Selectivity Index% Edema Inhibition
This compound0.034 - 0.052>353.878.9 - 96%
Celecoxib54.65-82.8%

The compound showed a superior selectivity index compared to traditional anti-inflammatory drugs, indicating a lower potential for gastrointestinal toxicity .

The primary mechanism through which this compound exerts its effects involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in prostaglandin synthesis, which is responsible for inflammation and pain.

Case Studies

  • In Vivo Edema Model :
    A study conducted on carrageenan-induced rat paw edema revealed that the compound significantly reduced inflammation compared to control groups. Histopathological evaluations indicated minimal degenerative changes in vital organs, suggesting a favorable safety profile .
  • COX Inhibition Studies :
    The compound was evaluated alongside other pyrazole derivatives for its ability to inhibit COX enzymes. Results showed that it possessed potent inhibitory activity with IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Safety Profile

The acute oral toxicity studies indicated that the lethal dose (LD50) for mice exceeded 2000 mg/kg, suggesting a relatively safe profile for therapeutic applications . Furthermore, the selectivity towards COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with NSAIDs.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis typically involves coupling reactions between pyrazole and trifluoromethylpyrimidine precursors. Key steps include:

  • Solvent Selection: Use a THF/water (1:1) mixture to enhance solubility of intermediates and facilitate copper-catalyzed cyclization .
  • Catalytic System: Copper sulfate (CuSO₄) and sodium sulfite (Na₂SO₃) are effective for promoting triazole or pyrazole ring formation under mild conditions (50°C, 16 hours) .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the product (≥95% purity). For larger scales, recrystallization in dichloromethane/hexane may improve crystalline yield .

Basic: What spectroscopic and crystallographic methods confirm its structural identity?

Methodological Answer:

  • 1H/13C NMR: Assign peaks to distinguish pyrazole (δ 7.8–8.2 ppm) and pyrimidine (δ 8.5–9.0 ppm) protons. The trifluoromethyl group (-CF₃) appears as a singlet in 19F NMR .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 341.02) and isotopic patterns matching Cl and F .
  • X-ray Crystallography: Resolve bond angles and torsional strain in the pyrazole-sulfonyl chloride moiety. Crystallize in low-polarity solvents (e.g., hexane) to obtain diffraction-quality crystals .

Basic: How should this compound be stored to prevent degradation?

Methodological Answer:

  • Moisture Sensitivity: Store under inert gas (argon or nitrogen) in sealed, desiccated containers. Exposure to humidity hydrolyzes the sulfonyl chloride to sulfonic acid .
  • Temperature: Maintain at –20°C for long-term stability. Short-term use at 4°C is acceptable if vials are flame-sealed .
  • Handling: Use anhydrous solvents (e.g., dried DMF or THF) during reactions to minimize side reactions .

Advanced: What strategies mitigate competing side reactions during nucleophilic substitutions?

Methodological Answer:

  • Base Selection: Use K₂CO₃ or Et₃N in DMF to deprotonate amines while avoiding strong bases (e.g., NaOH), which may hydrolyze the sulfonyl chloride .
  • Stoichiometry: Maintain a 1.1:1 molar ratio of nucleophile (e.g., amine) to sulfonyl chloride to suppress dimerization .
  • Reaction Monitoring: Track progress via TLC (Rf ~0.5 in EtOAc/hexane) or in situ IR to detect sulfonamide formation (disappearance of S=O stretching at 1370 cm⁻¹) .

Advanced: How is this compound utilized in synthesizing phosphine oxide or thiourea derivatives?

Methodological Answer:

  • Phosphine Oxide Synthesis: React with secondary phosphines (e.g., Ph₂PH) in dichloromethane at 0°C, followed by oxidation with H₂O₂. Purify via silica gel chromatography .
  • Thiourea Derivatives: Treat with thioureas in acetone under reflux. Use catalytic KI to accelerate substitution. Isolate products via precipitation in cold water .

Advanced: How can researchers resolve discrepancies in reported synthetic yields or spectral data?

Methodological Answer:

  • Reproducibility Checks: Validate literature protocols by adjusting solvent ratios (e.g., THF/water from 1:1 to 3:1) or catalyst loading (CuSO₄ from 5 mol% to 10 mol%) .
  • Data Cross-Validation: Compare NMR chemical shifts with computational predictions (DFT calculations at B3LYP/6-31G* level) to identify misassignments .
  • Controlled Degradation Studies: Expose the compound to ambient conditions and track hydrolysis byproducts via LC-MS to assess stability variations across studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
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1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride

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